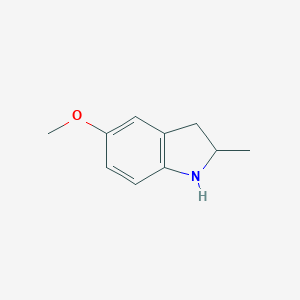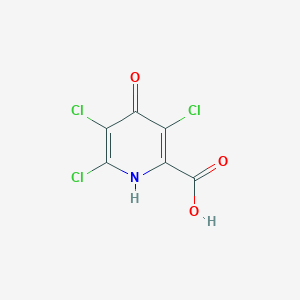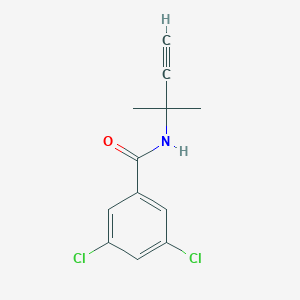
ナフィロン 1-ナフチル異性体 (塩酸塩)
説明
Naphyrone, also known as naphthylpyrovalerone or O-2482, is a synthetic stimulant belonging to the cathinone class, which has been advertised as a "legal high" but was classified as a controlled substance in the UK in 2010 . It is structurally similar to pyrovalerone, a known monoamine uptake inhibitor, and has been associated with stimulant-like psychotropic effects and sympathomimetic toxicity . The substance has two isomers, α-naphyrone and β-naphyrone, with the former being a novel discovery in the scientific literature .
Synthesis Analysis
The synthesis of naphyrone has not been explicitly detailed in the provided papers. However, it is implied that naphyrone is chemically related to other cathinone derivatives and its synthesis would likely involve similar methods used for related compounds. The differentiation between the α- and β-isomers of naphyrone has been achieved through analytical techniques such as gas chromatography ion trap mass spectrometry and nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis
Naphyrone's molecular structure is similar to that of other cathinones, with the core structure being a phenethylamine backbone with an additional ketone group. The distinction between the α- and β-isomers is based on the position of the naphthyl group on the pentanone ring, which has been characterized using advanced spectroscopic methods .
Chemical Reactions Analysis
The papers provided do not offer detailed information on the chemical reactions specific to naphyrone. However, it is known that cathinones undergo metabolic reactions in the body, such as oxidation, hydroxylation, and degradation to primary amines, which have been observed in the metabolism of β-naphyrone in rat urine .
Physical and Chemical Properties Analysis
Naphyrone exhibits properties consistent with stimulant drugs, rapidly crossing the blood-brain barrier and showing a long-lasting elevation in the brain/serum ratio . Its pharmacokinetics indicate peak concentrations in serum and tissues at around 30 minutes post-administration, with a slow elimination rate, which correlates with its prolonged stimulatory effects . No specific data on the physical properties such as melting point, solubility, or stability were provided in the papers.
Relevant Case Studies
A case study of a 31-year-old man who ingested 100 mg of naphyrone reported acute sympathomimetic toxicity, including restlessness, insomnia, anxiety, and hallucinations lasting for two days. The presence of naphyrone was confirmed in the patient's plasma through analytical methods . In animal studies, naphyrone administration to male Wistar rats showed acute toxicity, hyperthermic potential, and stimulatory and psychotomimetic properties, without specific signs of acute toxicity .
科学的研究の応用
法化学&毒性学
ナフィロンは、パーティピルやバスソルトとして販売されている製品に含まれていることから、法科学で注目されています。研究者らは、その分布、代謝、検出方法を分析しています。 生物学的サンプルにおけるナフィロンの同定は、薬物関連捜査や死後毒性学評価に役立ちます .
興奮剤研究
ナフィロンは、精神活性化合物として、興奮剤の特性を示します。科学者らは、運動活動、ドーパミン放出、再取り込み阻害など、中枢神経系に対する影響を調査しています。 その作用機序を調査することで、興奮剤に関する理解を深めることができます .
デザイナードラッグの特性評価
ナフィロンは、新規精神活性物質であるデザイナードラッグのカテゴリーに属します。研究者らは、その化学構造、薬物動態、受容体との相互作用を研究しています。 その影響を特徴付けることで、新興薬物とその潜在的なリスクに関する知識を深めることができます .
質量分析法の応用
ナフィロンは、質量分析法で分析できます。科学者らは、この手法を、定量分析、代謝物プロファイリング、法科学スクリーニングに使用しています。 その特徴的なスペクトル特性は、他の化合物との正確な同定と区別に役立ちます .
薬理学的プロファイリング
限られているものの、ナフィロンの様々な受容体(例:ドーパミン、セロトニン、ノルエピネフリン)への結合親和性を調査した研究があります。 その受容体選択性と機能的影響を調査することで、創薬と潜在的な治療的応用に関する情報を提供します .
構造活性相関研究
研究者らは、ナフィロンの構造を関連化合物(例:ピロバレロン)と比較して、特定の置換基がその生物活性をどのように変化させるかを理解しています。 構造活性相関を解明することで、創薬と最適化に貢献できます .
作用機序
Target of Action
Naphyrone 1-naphthyl isomer (hydrochloride), also known as α-Naphyrone , is a structural isomer of naphyrone . It primarily targets the serotonin transporter (SERT) , dopamine transporter (DAT) , and norepinephrine transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
As a triple reuptake inhibitor , Naphyrone 1-naphthyl isomer (hydrochloride) inhibits the reuptake of the neurotransmitters serotonin, dopamine, and norepinephrine by interacting with SERT, DAT, and NET respectively . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and enhanced neuronal signaling .
Biochemical Pathways
The biochemical pathways affected by Naphyrone 1-naphthyl isomer (hydrochloride) are primarily those involving the neurotransmitters serotonin, dopamine, and norepinephrine . By inhibiting the reuptake of these neurotransmitters, the compound can affect various downstream signaling pathways, potentially leading to altered mood, cognition, and behavior .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of Naphyrone 1-naphthyl isomer (hydrochloride)'s action is primarily the production of stimulant effects . By increasing the synaptic concentration of serotonin, dopamine, and norepinephrine, it can enhance neuronal signaling and lead to increased arousal, alertness, and energy .
Action Environment
The action, efficacy, and stability of Naphyrone 1-naphthyl isomer (hydrochloride) can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its action and efficacy could potentially be influenced by factors such as the user’s physiological state, the presence of other substances, and the specific environmental context in which it is used .
生化学分析
Biochemical Properties
It is known to act as a triple reuptake inhibitor , affecting the reuptake of the neurotransmitters serotonin, dopamine, and norepinephrine by interacting with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) .
Cellular Effects
It is known to increase locomotor activity and social interaction in mice
Molecular Mechanism
Naphyrone 1-naphthyl isomer (hydrochloride) exerts its effects at the molecular level primarily through its interactions with neurotransmitter transporters. It acts as a triple reuptake inhibitor, affecting the reuptake of serotonin, dopamine, and norepinephrine . This results in increased concentrations of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action.
Temporal Effects in Laboratory Settings
The temporal effects of Naphyrone 1-naphthyl isomer (hydrochloride) in laboratory settings have been observed in mice, where it induced time-dependent increases in locomotor activity and social interaction . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
In animal models, specifically mice, the effects of Naphyrone 1-naphthyl isomer (hydrochloride) have been observed to be dose-dependent
Metabolic Pathways
Given its role as a triple reuptake inhibitor, it is likely to be involved in the metabolic pathways of the neurotransmitters serotonin, dopamine, and norepinephrine .
特性
IUPAC Name |
1-naphthalen-1-yl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-8-18(20-13-5-6-14-20)19(21)17-12-7-10-15-9-3-4-11-16(15)17;/h3-4,7,9-12,18H,2,5-6,8,13-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZHLWWXPQQYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC2=CC=CC=C21)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043057 | |
| Record name | 1-Naphyrone Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1349245-31-3 | |
| Record name | 1-Naphthyl pyrovalerone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349245313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphyrone Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-NAPHTHYL PYROVALERONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3VE8D3SL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
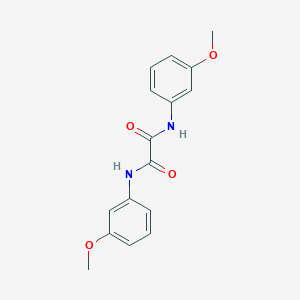
![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)
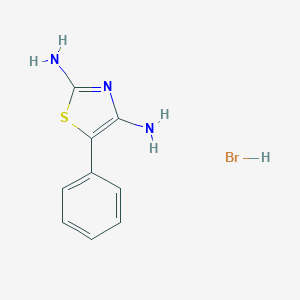
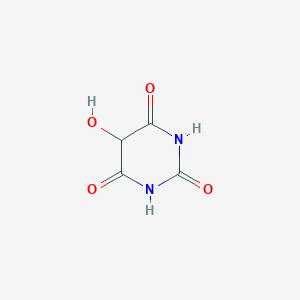
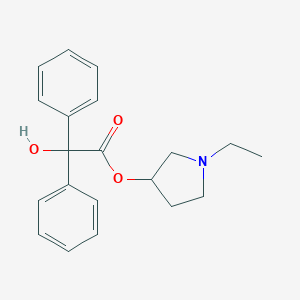
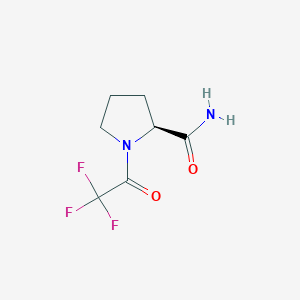
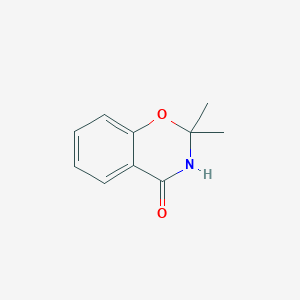
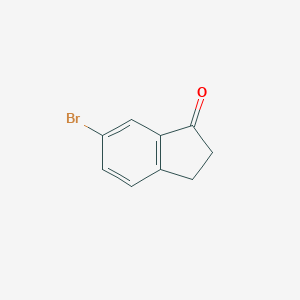
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
